molecular formula C10H24Si2 B14216869 Silane, ethenylidenebis[ethyldimethyl- CAS No. 824985-53-7

Silane, ethenylidenebis[ethyldimethyl-

Cat. No.: B14216869
CAS No.: 824985-53-7
M. Wt: 200.47 g/mol
InChI Key: WSDSVLUEFAVWCP-UHFFFAOYSA-N
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Description

These compounds are critical in materials science, serving as precursors for vapor deposition, crosslinking agents, or intermediates in polymer synthesis.

Properties

CAS No.

824985-53-7

Molecular Formula

C10H24Si2

Molecular Weight

200.47 g/mol

IUPAC Name

ethyl-[1-[ethyl(dimethyl)silyl]ethenyl]-dimethylsilane

InChI

InChI=1S/C10H24Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h3,8-9H2,1-2,4-7H3

InChI Key

WSDSVLUEFAVWCP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)C(=C)[Si](C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, ethenylidenebis[ethyldimethyl- can be synthesized through several methods. One common method involves the reaction of ethyldimethylchlorosilane with a suitable vinylidene compound under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of silane, ethenylidenebis[ethyldimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Silane, ethenylidenebis[ethyldimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The ethyl and methyl groups can be substituted with other organic groups through reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Silane, ethenylidenebis[ethyldimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and surfaces for biological studies.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of silane, ethenylidenebis[ethyldimethyl- involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atoms in the compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property makes it an effective coupling agent and adhesion promoter in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional analogs of Silane, ethenylidenebis[ethyldimethyl-], based on the closest available evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Applications Key Properties
1,2-Ethanediylbis(chlorodimethylsilane) 4405-22-5* C₄H₁₂Cl₂Si₂ 217.30 Chloro, Methyl Crosslinking in silicones, polymer synthesis High reactivity due to Cl groups; hydrolyzes readily to form siloxanes
1,2-Ethanediylbis(methylsilane) 4405-22-5 C₄H₁₄Si₂ 118.32 Methyl Vapor deposition precursors for silicon-based coatings Lower reactivity; stable under ambient conditions
Ethylenediamine (non-silane analog) 107-15-3 C₂H₈N₂ 60.10 Amine groups Chelating agent, epoxy curing, pharmaceuticals Polar, hygroscopic; forms complexes with metals

Notes:

  • *The CAS number for 1,2-Ethanediylbis(chlorodimethylsilane) is inferred from , which describes a compound with identical substituents but uses alternative nomenclature.
  • Ethylenediamine is included as a structural analog (ethane backbone) but differs in functional groups and applications .

Reactivity and Stability

  • Chlorodimethylsilane Derivatives : The presence of chlorine substituents (e.g., 1,2-Ethanediylbis(chlorodimethylsilane)) enhances reactivity, enabling hydrolysis to form siloxane linkages or participation in nucleophilic substitutions . This makes them suitable for synthesizing silicone elastomers.
  • Methylsilane Derivatives : Methyl-substituted analogs (e.g., 1,2-Ethanediylbis(methylsilane)) exhibit greater thermal and oxidative stability, favoring applications in chemical vapor deposition (CVD) for thin-film semiconductors .

Structural Variations and Nomenclature

Comparatively, ethanediylbis compounds are saturated, limiting their π-orbital interactions .

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